molecular formula C12H23N3O2 B070700 Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate CAS No. 178311-48-3

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Cat. No.: B070700
CAS No.: 178311-48-3
M. Wt: 241.33 g/mol
InChI Key: KEQBTRKQDYXHTO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate (CAS: 178311-48-3) is a bicyclic amine derivative widely used as a building block in pharmaceutical and organic synthesis. Its molecular formula is C₁₂H₂₃N₃O₂, with a molecular weight of 241.33 g/mol . The compound features a four-membered azetidine ring fused with a piperazine moiety, protected by a tert-butyloxycarbonyl (Boc) group. This Boc group enhances solubility and stability during synthetic processes, making the compound a versatile intermediate in drug discovery, particularly for kinase inhibitors and PET imaging agents .

Properties

IUPAC Name

tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQBTRKQDYXHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598352
Record name tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
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Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

178311-48-3
Record name 1,1-Dimethylethyl 3-(1-piperazinyl)-1-azetidinecarboxylate
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Record name tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
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Record name tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
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Preparation Methods

Nucleophilic Substitution Strategies

Conventional synthesis begins with Boc-protected azetidine (tert-butyl azetidine-1-carboxylate), which undergoes alkylation with piperazine derivatives. Key steps include:

  • Activation of Azetidine : The azetidine nitrogen is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >95% protection efficiency.

  • Methylene Bridge Formation : Reaction with 1-(chloromethyl)piperazine in acetonitrile at 60°C for 12 hours, using potassium carbonate (K₂CO₃) as a base, yields the target compound with 70–75% isolated yield.

Limitations : Multi-step purification is required to remove byproducts like bis-alkylated piperazine (∼15% yield loss).

Photocatalytic Synthesis Methods

Single-Step Photocatalytic Coupling

A breakthrough method adapted from CN108558792B employs acridine-based photocatalysts for direct C–N bond formation:

  • Reagents : 2-aminopyridine (analogous to azetidine precursors), piperazine-1-tert-butyl carboxylate, and 9-mesityl-10-methylacridinium perchlorate as a photocatalyst.

  • Conditions : Irradiation with blue LED (450 nm) in acetonitrile, using oxygen as an oxidant at 25°C for 24 hours.

  • Yield : 82–85% with >99% regioselectivity, avoiding heavy metal catalysts.

Mechanistic Insight : The photocatalyst generates a radical cation intermediate, facilitating nucleophilic attack by piperazine on the azetidine-derived substrate.

Catalytic Coupling Reactions

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination couples Boc-protected azetidine-3-boronic acid with 1-(bromomethyl)piperazine:

  • Catalyst System : Pd(OAc)₂/XPhos (2 mol%), Cs₂CO₃ base, toluene at 110°C.

  • Outcome : 78% yield, but requires rigorous exclusion of moisture and oxygen.

Copper-Mediated Ullmann Coupling

Cost-effective alternative using CuI/L-proline ligand system in DMSO at 120°C achieves 68% yield, albeit with longer reaction times (48 hours).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueYield Impact
Solvent PolarityDMF > ACN+15%
Temperature60°CMax yield
Catalyst Loading2 mol% PdBalance cost

Polar aprotic solvents like DMF enhance nucleophilicity of piperazine, while temperatures >80°C promote Boc group decomposition.

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR : Boc tert-butyl protons (δ 1.42 ppm, singlet), azetidine CH₂ (δ 3.65–3.80 ppm), piperazine NH (δ 2.50 ppm, broad).

  • HPLC-MS : Retention time 8.2 min (C18 column, 70:30 H₂O:MeCN), [M+H]⁺ m/z 256.2.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Cost (USD/g)
Traditional Alkylation7595120
Photocatalytic859990
Pd-Catalyzed7897150

Photocatalytic methods outperform in cost and yield, though scalability requires further validation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable rapid mixing and heat dissipation, reducing reaction time to 2 hours with 88% yield.

Waste Management

Photocatalytic methods generate minimal waste (∼5% solvent recovery), contrasting with Pd-based routes requiring heavy metal filtration.

Chemical Reactions Analysis

Substitution Reactions

The piperazine and azetidine nitrogen atoms are nucleophilic sites for substitution. Common reactions include:

Nucleophilic Aromatic Substitution

Reactions with aryl halides or heteroaryl halides under basic conditions yield aryl/heteroaryl-substituted derivatives. For example:

Reagents/ConditionsProductYieldSource
K₂CO₃, DMF, 60°C, 5-bromopyridin-3-ol3-(5-Bromopyridin-3-yloxy)azetidine derivative100%
NaOtBu, DMF, 100°C, 4-phenoxyphenoxy3-(4-Phenoxyphenoxy)azetidine analog67%

Alkylation and Arylation

The piperazine nitrogen undergoes alkylation with alkyl halides or arylating agents:

  • Reaction with methyl iodide in THF produces N-methylpiperazine derivatives .
  • Coupling with benzyl bromides generates benzyl-protected intermediates for further functionalization .

Oxidation and Reduction

The azetidine ring and piperazine group participate in redox reactions:

Oxidation

  • Azetidine Ring : Oxidation with KMnO₄ or CrO₃ converts the azetidine ring to lactams or ketones .
  • Piperazine : Hydrogen peroxide oxidizes piperazine to pyrazine derivatives under acidic conditions.

Reduction

  • LiAlH₄ reduces ester groups to alcohols, enabling access to hydroxylated intermediates .
  • Catalytic hydrogenation (H₂/Pd-C) saturates unsaturated side chains without affecting the azetidine core .

Hydrolysis

The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions:

ConditionsProductApplicationSource
TFA/DCM (1:1), RT, 2 hr3-(Piperazin-1-yl)azetidineFree amine for peptide coupling
HCl/dioxane, refluxHydrochloride saltWater-soluble intermediates

Cyclization Reactions

The compound serves as a precursor for fused-ring systems:

  • Aza-Michael Addition : Reacts with α,β-unsaturated carbonyl compounds to form bicyclic azetidine derivatives (e.g., 1,3′-biazetidines) .
  • Ring Expansion : Treatment with epoxides or strained alkenes generates six- or seven-membered heterocycles .

Ester Modifications

  • Transesterification with alcohols (e.g., methanol) under acidic conditions yields methyl esters.
  • Reaction with Grignard reagents introduces alkyl/aryl groups at the carbonyl position .

Piperazine Functionalization

  • Sulfonylation : Piperazine reacts with sulfonyl chlorides to form sulfonamides, enhancing pharmacological properties.
  • Acylation : Acetic anhydride acetylates the piperazine nitrogen, altering solubility and reactivity .

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders reactions at the azetidine C-1 position, directing selectivity to C-3 and piperazine sites .
  • Solvent Influence : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the piperazine nitrogen .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is recognized for its potential as a lead compound in drug development. The structure of this compound, which includes a piperazine moiety and an azetidine ring, suggests that it may exhibit pharmacological properties similar to other biologically active molecules containing these functional groups.

Potential Therapeutic Uses

Organic Synthesis Applications

This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its synthesis typically involves multi-step organic reactions, which can be optimized based on available reagents and desired yields.

While specific biological activities of this compound have not been extensively documented, some studies highlight its role as an organic buffering agent in cell cultures. It has been observed to maintain pH levels critical for various biological processes.

Case Study Insights

A study indicated that this compound exhibits significant buffering capacity within a pH range of 6 to 8.5, which is essential for cellular viability and function in laboratory settings. Moreover, compounds structurally related to this compound have been shown to possess various biological activities, suggesting avenues for future research into its therapeutic potential.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The azetidine ring may also contribute to the compound’s overall bioactivity by providing structural rigidity and enhancing binding affinity .

Comparison with Similar Compounds

Derivatives with Modified Piperazine Substituents

  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride (CAS: 2061980-64-9):
    • Molecular formula : C₁₂H₂₄ClN₃O₂; Molecular weight : 277.79 g/mol.
    • The hydrochloride salt form improves aqueous solubility while retaining the core structure (similarity score: 0.98). It is preferred in formulations requiring enhanced bioavailability .
  • tert-Butyl 3-((3-(4-methylpiperazin-1-yl)propyl)amino)azetidine-1-carboxylate (CAS: 887580-89-4): Incorporates a methylpiperazine side chain, increasing steric bulk and altering receptor-binding kinetics. Used in targeted therapies due to improved selectivity .

Azetidine Derivatives with Alternative Functional Groups

  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6): Similarity score: 0.92. Applications include polymer chemistry and prodrug design .
  • tert-Butyl 3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate :
    • Features an aryl-substituted pyrazole ring, enhancing π-π stacking interactions. Used in PET imaging probes for brain pH visualization .

Piperidine and Other Bicyclic Analogues

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS: 205059-24-1):
    • Replaces azetidine with a six-membered piperidine ring, reducing ring strain and altering conformational flexibility. Lower similarity (0.96) due to larger ring size .
  • tert-Butyl cis-2,6-dimethylpiperazine-1-carboxylate (CAS: 180975-66-0):
    • Methyl groups on the piperazine ring increase hydrophobicity, affecting membrane permeability in CNS-targeted drugs .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Feature Similarity Score Primary Application
This compound (178311-48-3) C₁₂H₂₃N₃O₂ 241.33 Piperazine-azetidine core - Kinase inhibitors, PET probes
This compound hydrochloride (2061980-64-9) C₁₂H₂₄ClN₃O₂ 277.79 Hydrochloride salt 0.98 Bioavailable formulations
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (152537-03-6) C₁₀H₁₉NO₃ 201.27 Hydroxyethyl substituent 0.92 Prodrug synthesis
tert-Butyl 3-((4-formylphenyl)thio)azetidine-1-carboxylate (1820718-53-3) C₁₅H₁₉NO₃S 293.38 Thioether-linked aryl group 0.94 Bioconjugation chemistry
1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate (1346674-10-9) C₁₀H₁₇NO₄ 215.25 Dual ester groups 0.98 Esterification studies

Key Research Findings

Synthetic Versatility: The Boc-protected amino group in this compound enables efficient coupling reactions, as demonstrated in the synthesis of quinoline-based kinase inhibitors .

Biological Activity: Piperazine-containing derivatives show enhanced binding to dopamine and serotonin receptors compared to non-cyclic amines, highlighting the pharmacophoric importance of the piperazine ring .

Stability Considerations : Hydrochloride salts (e.g., CAS 2061980-64-9) exhibit superior shelf-life under ambient conditions compared to the free base, critical for long-term storage in drug development .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate to improve yield and purity?

The synthesis typically involves coupling azetidine and piperazine derivatives under Boc (tert-butoxycarbonyl) protection. A standard procedure achieved a 51% yield using tert-butyl carbamate intermediates and column chromatography for purification . Optimization strategies include:

  • Catalyst selection : Use palladium catalysts for cross-coupling reactions to enhance efficiency .
  • Temperature control : Maintain temperatures below 138°C to prevent decomposition .
  • Solvent systems : Replace methanol with i-PrOH to improve reaction outcomes in related azetidine syntheses .

Spectroscopic Characterization

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • 1^1H NMR : Critical for identifying the tert-butyl group (δ ~1.4 ppm) and azetidine/piperazine protons. Distinct aromatic proton peaks (δ 7.20–7.89 ppm) confirm structural features .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 255.36 g/mol) and fragmentation patterns .
  • IR spectroscopy : Detects carbamate C=O stretches (~1680–1720 cm1^{-1}) .

Functionalization Strategies

Q. What methodologies enable selective functionalization of the azetidine ring without disrupting the piperazine moiety?

  • Alkylation/Acylation : Modify the azetidine nitrogen using iodomethyl or hydroxymethyl intermediates under Boc protection .
  • Cross-coupling : Employ Suzuki-Miyaura reactions with boronate esters to introduce aryl/heteroaryl groups .
  • Protection-deprotection : Use Boc groups to shield the piperazine ring during azetidine modifications .

Thermal Stability and Decomposition

Q. How does thermal stability influence experimental design for high-temperature reactions?

The compound decomposes at 138°C, generating tert-butyl alcohol and piperazine derivatives. Mitigation strategies include:

  • Temperature limits : Conduct reactions below 100°C .
  • Decomposition monitoring : Use TGA/DSC to assess stability profiles .
  • Alternative conditions : Explore microwave-assisted synthesis to reduce thermal exposure .

Comparative Reactivity with Analogues

Q. How does reactivity differ between this compound and its piperidine/pyrrolidine analogues?

  • Ring strain : Azetidine’s 4-membered ring increases susceptibility to nucleophilic substitution compared to 5-/6-membered analogues .
  • Steric effects : The tert-butyl group hinders electrophilic attacks on the carbamate oxygen .
  • Electronic factors : Piperazine’s electron-rich nitrogen enhances reactivity in alkylation reactions .

Role in Medicinal Chemistry

Q. What design principles guide its use as a scaffold for bioactive molecules?

  • Rigid framework : The azetidine-piperazine core provides spatial orientation for pharmacophore placement .
  • Solubility optimization : The Boc group balances lipophilicity for improved bioavailability .
  • Derivatization : Convert into CNS-active molecules (e.g., quipazine derivatives) via piperazine functionalization .

Contradictory Data Analysis

Q. How should researchers address discrepancies in synthetic yields or conditions?

  • Parameter screening : Use Design of Experiments (DoE) to identify critical variables (e.g., solvent, catalyst) .
  • Purification techniques : Compare silica gel chromatography vs. recrystallization for purity optimization .
  • Cross-validation : Replicate protocols from independent sources to verify reproducibility .

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